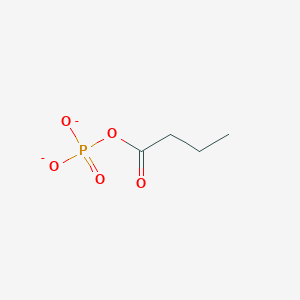
Butanoyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Butanoyl phosphate is a dianion of this compound that arises from the deprotonation of the phosphate OH groups. It is a major species at a pH of 7.3. The compound has the molecular formula C4H7O5P and a net charge of -2 . It is an organophosphate oxoanion and is the conjugate base of butanoyl dihydrogen phosphate .
準備方法
Synthetic Routes and Reaction Conditions: Butanoyl phosphate can be synthesized through the reaction of butanoyl-CoA with phosphate. This reaction is catalyzed by the enzyme phosphate butyryltransferase, resulting in the formation of this compound and CoA . The reaction conditions typically involve maintaining a suitable pH and temperature to ensure enzyme activity.
Industrial Production Methods: Industrial production of this compound(2-) often involves microbial fermentation processes. For instance, Clostridium species can be engineered to produce this compound through metabolic pathways involving butanoyl-CoA . The production process may involve optimizing fermentation conditions such as pH, temperature, and nutrient availability to maximize yield.
化学反応の分析
Types of Reactions: Butanoyl phosphate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce butanoic acid and phosphate.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate group to other molecules.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by enzymes or acidic/basic conditions.
Phosphorylation: Requires substrates that can accept the phosphate group, often in the presence of specific enzymes.
Major Products:
Hydrolysis: Produces butanoic acid and phosphate.
Phosphorylation: Produces phosphorylated compounds and butanoic acid.
科学的研究の応用
Butanoyl phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in metabolic pathways, particularly in the metabolism of butanoate.
Industry: Used in the production of biofuels and other biochemicals through microbial fermentation processes.
作用機序
The mechanism of action of butanoyl phosphate(2-) involves its role as an intermediate in metabolic pathways. It participates in the transfer of phosphate groups, which is crucial for various biochemical reactions. The molecular targets include enzymes involved in phosphorylation and dephosphorylation processes .
類似化合物との比較
Butanoyl dihydrogen phosphate: The conjugate acid of butanoyl phosphate(2-).
Acetyl phosphate: Another organophosphate compound with similar biochemical roles.
Uniqueness: this compound is unique due to its specific role in butanoate metabolism and its ability to act as a phosphate donor in biochemical reactions. Its structure and reactivity make it distinct from other organophosphate compounds .
特性
分子式 |
C4H7O5P-2 |
|---|---|
分子量 |
166.07 g/mol |
IUPAC名 |
butanoyl phosphate |
InChI |
InChI=1S/C4H9O5P/c1-2-3-4(5)9-10(6,7)8/h2-3H2,1H3,(H2,6,7,8)/p-2 |
InChIキー |
JSHMCUNOMIZJDJ-UHFFFAOYSA-L |
正規SMILES |
CCCC(=O)OP(=O)([O-])[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















